

Unveiling the Molecular Architecture of 2'-Hydroxylagarotetrol: A Spectroscopic Guide

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For Researchers, Scientists, and Drug Development Professionals

The intricate molecular landscape of natural products presents a formidable challenge and a compelling opportunity in the quest for novel therapeutic agents. Among these, **2'-Hydroxylagarotetrol**, a chromone derivative isolated from the resinous heartwood of agarwood (Aquilaria spp.), has garnered interest for its potential bioactivities. This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols pivotal for the characterization of this class of compounds. Due to the limited availability of specific data for **2'-Hydroxylagarotetrol**, this guide utilizes data from its closely related and well-characterized isomer, isoagarotetrol, to illustrate the characterization process.

Spectroscopic Data for Isoagarotetrol

The structural elucidation of isoagarotetrol, a stereoisomer of agarotetrol, was achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

¹H-NMR Spectroscopic Data

The 1 H-NMR spectrum provides detailed information about the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).



Proton Assignment	Chemical Shift (δ) in C₅D₅N (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-3	6.18	S	
H-5	5.21	d	9.0
H-6	4.60	dd	9.0, 2.5
H-7	4.31	dd	2.5, 2.5
H-8	4.79	d	2.5
Η-α	3.25	m	
н-β	3.11	m	-
H-2', H-6'	7.54	m	-
H-3', H-4', H-5'	7.32	m	-

¹³C-NMR Spectroscopic Data

The ¹³C-NMR spectrum reveals the number and chemical environment of the carbon atoms in the molecule.



Carbon Assignment	Chemical Shift (δ) in C₅D₅N (ppm)
C-2	165.2
C-3	111.8
C-4	181.8
C-4a	106.1
C-5	72.1
C-6	76.8
C-7	78.8
C-8	69.8
C-8a	81.3
C-α	36.3
С-β	31.5
C-1'	141.9
C-2', C-6'	129.5
C-3', C-5'	128.9
C-4'	126.9

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and molecular weight of the compound.

lon	m/z [M+H]+	Molecular Formula
Isoagarotetrol	319.1181	C ₁₇ H ₁₈ O ₆

Experimental Protocols



The successful characterization of **2'-Hydroxylagarotetrol** and its analogues relies on meticulous experimental procedures for isolation and data acquisition.

Isolation of Isoagarotetrol

- Extraction: The air-dried powder of agarwood is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.
- Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the components based on their polarity.
- Chromatography: The fraction containing the target compounds is subjected to a series of chromatographic separations. This typically involves column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

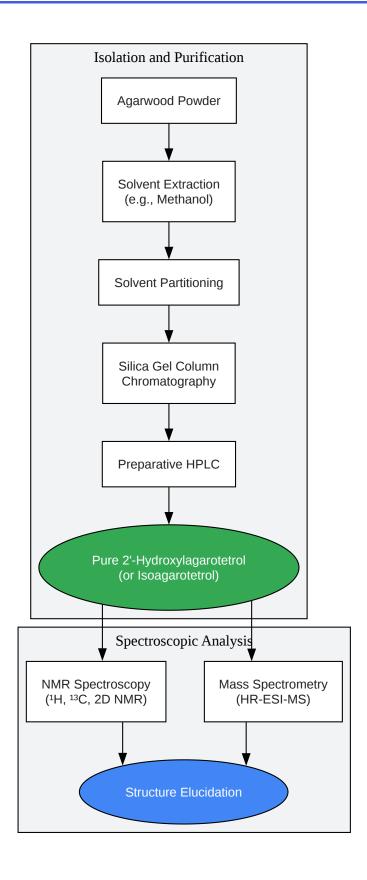
Spectroscopic Analysis

- NMR Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent, such as deuterated pyridine (C₅D₅N), and chemical shifts are referenced to the residual solvent peak.
- Mass Spectrometry: High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to ensure high mass accuracy.

Visualization of the Characterization Workflow

The logical flow of the experimental process for the characterization of **2'-Hydroxylagarotetrol** is depicted in the following diagram.





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Caption: Experimental workflow for the isolation and structural elucidation of **2'- Hydroxylagarotetrol**.

This guide provides a foundational understanding of the spectroscopic characterization of **2'- Hydroxylagarotetrol**, leveraging data from its close relative, isoagarotetrol. The detailed data and protocols herein serve as a valuable resource for researchers engaged in the exploration and development of novel natural product-based therapeutics.

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